5-Thiazolecarboxylic acid, 2-(methoxymethyl)-
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Overview
Description
5-Thiazolecarboxylic acid, also known by its IUPAC name 1,3-thiazole-5-carboxylic acid, is a heterocyclic compound . It has a molecular weight of 129.14 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The molecular structure of 5-Thiazolecarboxylic acid is represented by the linear formula C4H3NO2S . The InChI code for the compound is 1S/C4H3NO2S/c6-4(7)3-1-5-2-8-3/h1-2H,(H,6,7) .Physical and Chemical Properties Analysis
5-Thiazolecarboxylic acid is a solid substance . It is typically white to yellow to light brown in color . and is usually stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
Research on the synthesis and structure of 2-amino-4-(methoxymethyl)-thiazole-5-carboxylic acid Me ester reveals its crystallographic data and atomic coordinates. The molecule exhibits two crystallographically independent conformations differing only by the rotational positions of their methoxymethyl substituents, dominated by hydrogen bonding involving the amine hydrogen atoms (Kennedy et al., 1999).
Pharmaceutical Intermediates
The reduction of ethyl 5-thiazolecarboxylate with sodium bis(2-methoxyethoxy)aluminum hydride to produce 5-hydroxymethylthiazole demonstrates its utility as a pharmaceutical intermediate, achieving yields of 72% under various reaction conditions (Tan Bin, 2004).
Corrosion Inhibition
2-Amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole has been synthesized and investigated as a corrosion inhibitor for mild steel in a hydrochloric acid medium, showing significant protection performance with around 98% efficiency after 1 hour of immersion at 303K (Attou et al., 2020).
Biological Activities
Novel thiazoles derivatives containing methoxy-naphthyl moiety have been synthesized and characterized, with some compounds showing moderate anti-TB activities and excellent antibacterial activity. This study underlines the significance of thiazoles in the discovery of potent bioactive agents (Prasad & Nayak, 2016).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s worth noting that thiazole derivatives are often involved in various biological activities, suggesting that this compound may interact with its targets in a complex manner .
Biochemical Pathways
Thiazole derivatives are known to participate in a wide range of biochemical processes, but the specific pathways influenced by this compound require further investigation .
Result of Action
Given the diverse biological activities associated with thiazole derivatives, it’s plausible that this compound could have multiple effects at the molecular and cellular levels .
Properties
IUPAC Name |
2-(methoxymethyl)-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-10-3-5-7-2-4(11-5)6(8)9/h2H,3H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBZOHUAJZKARI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=C(S1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59855-96-8 |
Source
|
Record name | 2-(methoxymethyl)-1,3-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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